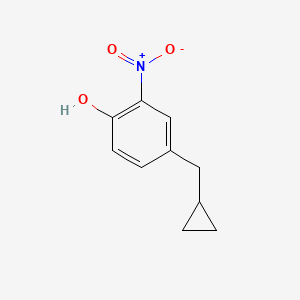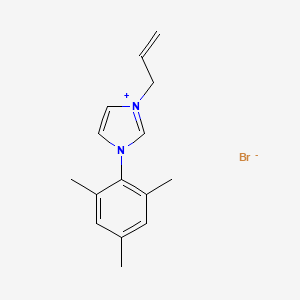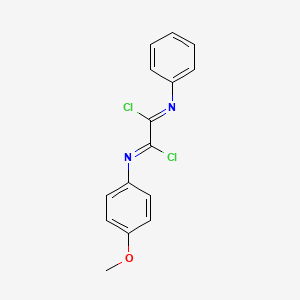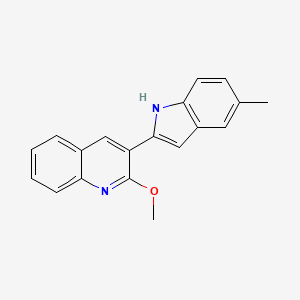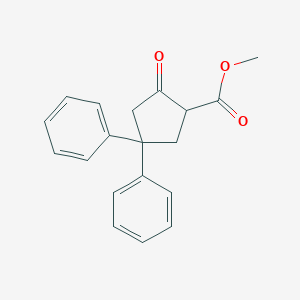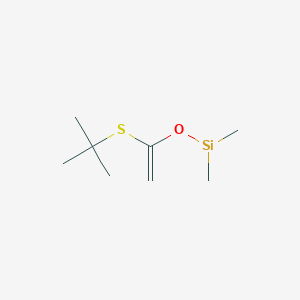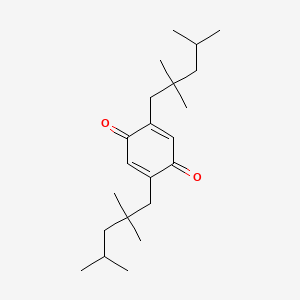
2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C20H34O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where the hydrogen atoms at positions 2 and 5 are replaced by 2,2,4-trimethylpentyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione typically involves the alkylation of cyclohexa-2,5-diene-1,4-dione with 2,2,4-trimethylpentyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the diene, allowing it to react with the alkyl halide to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
化学反応の分析
Types of Reactions
2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene to a more saturated cyclohexane derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylpentyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexa-2,5-diene-1,4-dione derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo redox reactions, altering the oxidation state of its molecular targets and affecting their activity. Additionally, its ability to undergo substitution reactions allows it to modify biomolecules, potentially leading to changes in their function.
類似化合物との比較
Similar Compounds
2,5-Bis(phenylamino)-1,4-benzoquinone: A similar compound with phenylamino groups instead of trimethylpentyl groups.
2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione: Another derivative with o-tolylamino groups.
Uniqueness
2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of bulky trimethylpentyl groups, which can influence its steric and electronic properties. This makes it distinct from other similar compounds and can affect its reactivity and interactions with other molecules.
特性
CAS番号 |
666176-39-2 |
|---|---|
分子式 |
C22H36O2 |
分子量 |
332.5 g/mol |
IUPAC名 |
2,5-bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H36O2/c1-15(2)11-21(5,6)13-17-9-20(24)18(10-19(17)23)14-22(7,8)12-16(3)4/h9-10,15-16H,11-14H2,1-8H3 |
InChIキー |
PTMOPCGJUXXATC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)(C)CC1=CC(=O)C(=CC1=O)CC(C)(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


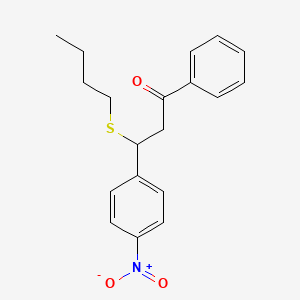
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)
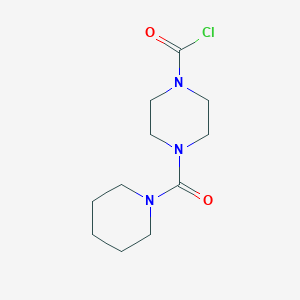
![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
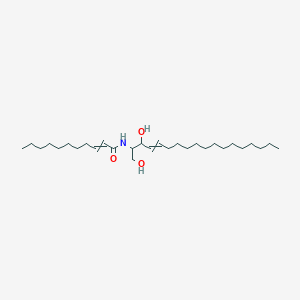
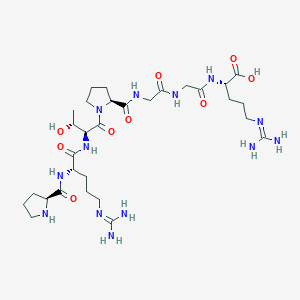
![Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12532756.png)
